Cas no 55921-62-5 (N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE)

N4,N4-ジプロピル-1-オキシ-ピリミジン-2,4,6-トリアミンは、高度に特異的な化学構造を有する有機化合物です。ピリミジン骨格にプロピル基とヒドロキシル基が導入されたこの化合物は、医薬品中間体や農薬原料としての応用が期待されています。特に、分子内の三重アミン構造と酸素原子の配置により、優れた反応性と選択性を示します。熱安定性に優れ、有機溶媒への溶解性が良好であるため、合成プロセスでの取り扱いが容易です。また、官能基の配置により、他の化合物との位置選択的反応が可能で、精密合成における有用性が注目されています。

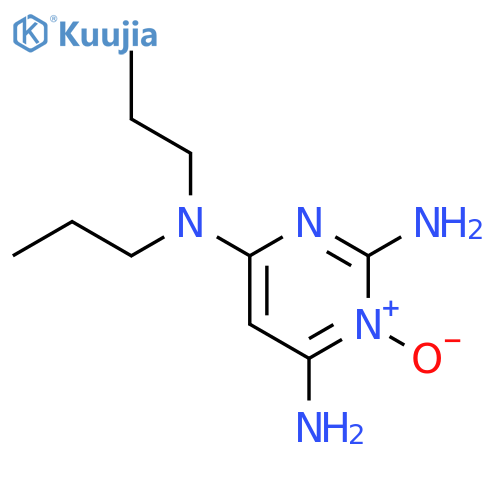

55921-62-5 structure

商品名:N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 化学的及び物理的性質

名前と識別子

-

- N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE

- 1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine

- N4,N4-dibutyl-1-oxy-pyrimidine-2,4,6-triamine

- AKOS030240704

- 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol

- N4,N4-Dipropyl-2,4,6-triaminopyrimidine 1-oxyl, free radical

- 55921-62-5

- 2,6-diamino-4-(dipropylamino)pyrimidine 1-oxide

- W-203111

- DTXSID10632275

-

- インチ: InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3

- InChIKey: YXNLVJOPSBFTLN-UHFFFAOYSA-N

- ほほえんだ: CCCN(CCC)C1=NC(=N)N(C(=C1)N)O

計算された属性

- せいみつぶんしりょう: 225.15900

- どういたいしつりょう: 225.15896025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 93.63000

- LogP: 2.46330

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D492415-10mg |

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine |

55921-62-5 | 10mg |

$121.00 | 2023-05-18 | ||

| TRC | D492415-25mg |

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine |

55921-62-5 | 25mg |

$190.00 | 2023-05-18 | ||

| TRC | D492415-50mg |

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine |

55921-62-5 | 50mg |

$351.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219314-25 mg |

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, |

55921-62-5 | 25mg |

¥2,482.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219314-25mg |

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, |

55921-62-5 | 25mg |

¥2482.00 | 2023-09-05 |

N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

55921-62-5 (N4,N4-DIPROPYL-1-OXY-PYRIMIDINE-2,4,6-TRIAMINE) 関連製品

- 38304-91-5(Minoxidil)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量